1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine
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Overview
Description
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine is a complex organic compound that features a piperidine ring, a phenoxy group, and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine typically involves multiple steps. One common approach starts with the preparation of the aziridine intermediate, which is then coupled with a phenoxyethyl group. The final step involves the introduction of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine involves its interaction with specific molecular targets. The aziridine moiety is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring.
1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine: Similar structure but with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aziridine moiety, in particular, is a key feature that differentiates it from other similar compounds.
Properties
IUPAC Name |
1-[2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-11-21(12-3-1)13-14-23-19-7-9-20(10-8-19)24-16-18-15-22(18)17-5-4-6-17/h7-10,17-18H,1-6,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKTXDTXLDTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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